Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route includes the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol to yield N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . Subsequent treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide. Finally, oxidation with potassium ferricyanide in an alkaline medium results in the desired 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing different acid moieties, leading to compounds with antimicrobial, antilipase, and antiurease activities. This approach demonstrates the utility of novel synthetic methods in generating biologically active compounds (Başoğlu et al., 2013).
Anticancer Agent Development
The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for anticancer purposes. This work highlights the potential of structurally complex derivatives in cancer treatment, with several compounds showing promising activity against cancer cell lines (Rehman et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Such studies underscore the role of chemical synthesis in addressing infectious diseases by targeting specific bacterial enzymes (Jeankumar et al., 2013).
Antibacterial Compound Synthesis
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. The exploration of such compounds expands the arsenal of potential antibacterial substances, with some showing high activity levels in preliminary tests (Azab et al., 2013).
Characterization and Biological Screening
The synthesis and biological evaluation of carbazole derivatives, starting from ethyl chloroacetate and involving various reactions, have led to compounds with significant antibacterial, antifungal, and anticancer activities. This research exemplifies the broad spectrum of biological applications that synthetic chemistry can contribute to (Sharma et al., 2014).
Properties
IUPAC Name |
ethyl 4-[4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-12-14-31(15-13-30)38(34,35)20-10-8-18(9-11-20)25(32)29-26-28-24-21-5-3-4-17-6-7-19(23(17)21)16-22(24)37-26/h3-5,8-11,16H,2,6-7,12-15H2,1H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYELWULGRLJVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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